

"solubility and stability of Fast Yellow AB"

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Fast Yellow AB*
Cat. No.: *B3430084*

[Get Quote](#)

An In-depth Technical Guide to the Solubility and Stability of **Fast Yellow AB**

Introduction

Fast Yellow AB, also known by its E number E105, is a water-soluble monoazo dye.^[1] Historically, it was utilized as a colorant in textiles, cosmetics, and food products.^[2] However, due to toxicological findings, its application in food and beverages has been discontinued in Europe and the United States.^{[2][3][4]} In contemporary chemical and environmental sciences, **Fast Yellow AB** serves as a crucial analytical reference standard and a model compound for wastewater remediation studies.^[2] Its structure, featuring two sulfonic acid groups, is key to its high water solubility.^[2] The "Fast" in its name refers to its permanence and resistance to fading or washing out.^{[2][5]} This guide provides a detailed overview of the solubility and stability of **Fast Yellow AB**, intended for researchers, scientists, and professionals in drug development.

Solubility of Fast Yellow AB

Fast Yellow AB is characterized by its notable solubility in aqueous and some organic solvents, a property conferred by the presence of sulfonic acid groups in its molecular structure.^[2]

Solvent	Solubility	Notes
Water	18.40%	Soluble. ^{[1][6]}
Ethanol	18.40%	Soluble. ^[6]

Stability of Fast Yellow AB

The stability of **Fast Yellow AB** is influenced by several environmental factors, including pH, light, and temperature. While the term "fast" suggests a high degree of permanence, the molecule is susceptible to degradation under specific conditions.[2][5]

pH Stability

The pH of the medium is a critical factor in the degradation of **Fast Yellow AB**. Studies on its degradation have shown that the efficiency of the process is highly pH-dependent.

pH	Degradation Efficiency	Conditions
8	73.15%	Sonophotocatalytic degradation.[7]
12	Most efficient	Using an Ag-ZnO catalyst.[2]

Under alkaline conditions, the production of hydroxyl radicals (OH^-) is favored, which are potent oxidizing agents that can break the azo bond (-N=N-) in the dye molecule, leading to its degradation.[7]

Light Stability (Photostability)

While generally considered light-fast, **Fast Yellow AB** is susceptible to photocatalytic degradation. This process involves the use of light to initiate chemical reactions that break down the dye molecule, often in the presence of a photocatalyst.[2]

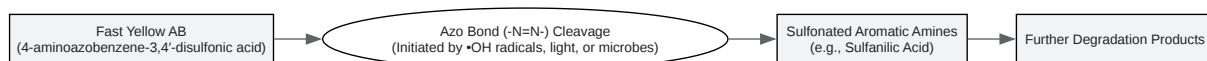
Thermal Stability

Fast Yellow AB undergoes thermal degradation, although detailed kinetic data is limited.[2] For comparison, a similar azo dye, Sunset Yellow, is thermally stable up to 330°C after the evaporation of absorbed water.[8]

Degradation Pathways and Products

The degradation of **Fast Yellow AB** primarily occurs through the cleavage of its azo bond, which is a characteristic feature of this class of dyes.[2] This process can be initiated through

various methods, including advanced oxidation processes (AOPs) and biological treatments.[2]


Advanced Oxidation Processes (AOPs)

AOPs are highly effective in degrading **Fast Yellow AB**. These processes generate highly reactive and non-selective hydroxyl radicals ($\cdot\text{OH}$) that attack the dye's molecular structure.[2] The disulfonated structure of **Fast Yellow AB** enhances its susceptibility to radical attack.[2] The azo bond is particularly vulnerable to cleavage by these radicals, leading to the breakdown of the molecule.[2]

The efficiency of AOPs can be significantly enhanced by the addition of oxidizing agents like hydrogen peroxide (H_2O_2). For instance, the degradation of **Fast Yellow AB** can increase from 32.5% in the absence of an oxidizing agent to 88.9% with the addition of H_2O_2 .[2]

Biological Treatment

Biological treatment of **Fast Yellow AB**, a disulfonated azo dye, is known to produce sulfonated aromatic amines.[2] These metabolites are generally more persistent in the environment compared to the parent dye due to the presence of the sulfonic groups.[2] The initial breakdown of **Fast Yellow AB** (4-aminoazobenzene-3,4'-disulfonic acid) is expected to yield sulfanilic acid and other related sulfonated amines.[2]

[Click to download full resolution via product page](#)

Caption: General degradation pathway of **Fast Yellow AB**.

Experimental Protocols

The study of **Fast Yellow AB**'s solubility, stability, and degradation involves various analytical techniques and experimental setups.

Analytical Methods for Characterization

Advanced analytical techniques are employed to identify and quantify **Fast Yellow AB** and its degradation products.[\[2\]](#)

- High-Performance Liquid Chromatography (HPLC): Often coupled with a Diode-Array Detector (DAD) and Mass Spectrometry (MS), HPLC-DAD-MS is the gold standard for the analysis of organic dyes.[\[2\]](#) It allows for the separation, spectrophotometric characterization, and definitive identification of the dye and its metabolites.[\[2\]](#)
- Gas Chromatography-Mass Spectrometry (GC-MS): Used for the separation and identification of volatile degradation products.[\[2\]](#)
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Employed for the structural elucidation of degradation products.[\[2\]](#)

Sonophotocatalytic Degradation Experimental Workflow

A common method to study the degradation of **Fast Yellow AB** is through sonophotocatalysis. A typical experimental workflow is outlined below.

Preparation

Prepare aqueous solution of Fast Yellow AB

Add Ag-impregnated ZnO photocatalyst

Adjust pH of the solution

Add oxidizing agent (e.g., H₂O₂)

Degradation Process

Subject the mixture to sonophotocatalysis
(Ultrasound + Light)

Analysis

Take samples at regular intervals

Centrifuge samples to remove catalyst

Analyze supernatant using UV-Vis spectrophotometry
or HPLC

[Click to download full resolution via product page](#)

Caption: Experimental workflow for sonophotocatalytic degradation.

Methodology Details:

A study on the sonophotocatalytic degradation of **Fast Yellow AB** utilized a silver-impregnated ZnO photocatalyst.[9] The experiment investigated the effects of various parameters:

- pH: The pH of the dye solution was varied from 2 to 12 to find the optimal condition for degradation.[7][9]
- Catalyst Dosage: The amount of the Ag-ZnO photocatalyst was varied to determine the most effective dosage.[7]
- Initial Dye Concentration: The initial concentration of **Fast Yellow AB** was varied to study its effect on degradation efficiency.[9]
- Oxidizing Agents: The effect of adding oxidizing agents like hydrogen peroxide was studied to enhance the degradation process.[7][9]
- Scavengers: The role of reactive oxygen species was confirmed by using radical scavengers, which were found to decrease the degradation efficiency.[7][9]

The degradation was monitored by measuring the change in the concentration of **Fast Yellow AB** over time using UV-Vis spectroscopy or HPLC.[7][9]

Conclusion

Fast Yellow AB is a water-soluble dye with good stability under certain conditions, as indicated by its name. However, it is susceptible to degradation under the influence of factors such as alkaline pH, light (in the presence of a photocatalyst), and advanced oxidation processes. The primary degradation pathway involves the cleavage of the azo bond, leading to the formation of more persistent sulfonated aromatic amines. A thorough understanding of these solubility and stability characteristics is essential for its application as an analytical standard and for the development of effective remediation strategies for wastewaters contaminated with this and similar azo dyes.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Fast Yellow AB analytical standard 79873-36-2 [sigmaaldrich.com]
- 2. Fast Yellow AB | 79873-36-2 | Benchchem [benchchem.com]
- 3. Fast Yellow AB - Wikipedia [en.wikipedia.org]
- 4. About: Fast Yellow AB [dbpedia.org]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. stainsfile.com [stainsfile.com]
- 7. Sonophotocatalytic Degradation of Fast Yellow AB and Remazol Brilliant Violet-5R by Using Ag-Impregnated ZnO as a Photocatalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- To cite this document: BenchChem. ["solubility and stability of Fast Yellow AB"]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b3430084#solubility-and-stability-of-fast-yellow-ab>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com